
Raunitidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raunitidine, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Uses
Ranitidine is indicated for several conditions:
- Duodenal Ulcers : Ranitidine is effective in the short-term treatment of active duodenal ulcers, promoting healing and reducing recurrence rates when administered at a dosage of 150 mg at night .
- Gastric Ulcers : It aids in both the treatment and maintenance of gastric ulcers, allowing for healing and symptom relief .
- Gastroesophageal Reflux Disease (GERD) : Ranitidine is utilized to alleviate symptoms of GERD and treat erosive esophagitis diagnosed via endoscopy .
- Zollinger-Ellison Syndrome : It controls gastric acid hypersecretion associated with this syndrome, proving beneficial in cases resistant to other treatments .
Pharmacological Profile
Ranitidine's potency is significantly higher than that of cimetidine, being four to ten times more effective in inhibiting stimulated gastric acid secretion. This makes it a preferred choice for patients requiring acid suppression therapy .
Table 1: Comparison of Ranitidine with Other H2-Receptor Antagonists
Drug | Potency (vs Cimetidine) | Common Uses |
---|---|---|
Ranitidine | 4-10 times | Duodenal ulcers, GERD |
Cimetidine | Baseline | Duodenal ulcers |
Famotidine | Higher than Ranitidine | GERD, Zollinger-Ellison syndrome |
Safety and Carcinogenic Concerns
Recent studies have highlighted the instability of ranitidine, particularly its potential to form N-Nitrosodimethylamine (NDMA), a probable human carcinogen. Under certain conditions, such as low pH and the presence of nitrites, NDMA formation can significantly increase .
Case Studies on Carcinogenicity
- Valisure Study : Demonstrated that ranitidine could produce NDMA in simulated gastric conditions, raising concerns about its safety profile .
- Multinational Cohort Study : Analyzed the cancer risk associated with ranitidine use compared to other H2-receptor antagonists. The study found no significant increase in cancer risk among ranitidine users compared to users of other H2RAs .
Regulatory Actions and Market Impact
Due to safety concerns, regulatory bodies such as the U.S. Food and Drug Administration have issued warnings regarding ranitidine's use. The drug has been withdrawn from many markets globally due to its association with NDMA production and potential carcinogenic effects .
Propriétés
Numéro CAS |
14883-83-1 |
---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
Clé InChI |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES isomérique |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
SMILES canonique |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Synonymes |
Raunitidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.